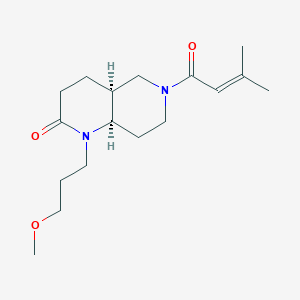
(2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride, also known as FP-methyl, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. FP-methyl is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body.
Mecanismo De Acción
(2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride acts as a potent and selective inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride increases the levels of endocannabinoids in the body, which can activate cannabinoid receptors and modulate various physiological processes, including pain, anxiety, and inflammation.
Biochemical and Physiological Effects:
(2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride has been shown to produce analgesic and anxiolytic effects in animal models of pain and anxiety. The compound has also been demonstrated to reduce inflammation and improve cognitive function in various disease models. Additionally, (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride has been shown to increase food intake and body weight in animals, which may have implications for the treatment of cachexia in cancer patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride in lab experiments is its high potency and selectivity for FAAH inhibition. This allows for precise modulation of endocannabinoid signaling without affecting other pathways in the body. However, one limitation of using (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride is its relatively short half-life in vivo, which may require frequent dosing or the use of sustained-release formulations.
Direcciones Futuras
There are several potential future directions for research on (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride. One area of interest is the development of novel formulations that can improve the compound's pharmacokinetic properties, such as its half-life and bioavailability. Another direction is the investigation of (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride and its effects on endocannabinoid signaling in different physiological contexts.
Métodos De Síntesis
The synthesis of (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride involves the reaction of 2-fluoro-4-biphenylcarboxylic acid with 3-piperidinylmethanol in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with methylamine hydrochloride to yield (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride hydrochloride. The overall synthesis route is relatively straightforward and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
(2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. The compound has been shown to increase endocannabinoid levels in the body, which can lead to analgesic and anxiolytic effects. (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in cancer therapy. Additionally, (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride has been used as a tool compound in various biochemical and pharmacological studies to elucidate the role of FAAH in endocannabinoid signaling.
Propiedades
IUPAC Name |
(3-fluoro-4-phenylphenyl)-piperidin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-11-14(18(21)15-7-4-10-20-12-15)8-9-16(17)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15,20H,4,7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRIJDPLCDTEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-tert-butyl-6-(3,5-difluoro-4-methoxybenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5313027.png)

![3-sec-butyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5313039.png)

![2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5313046.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5313049.png)
![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5313058.png)
![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5313067.png)


![1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5313090.png)
